molecular formula C8H6F3NO2 B14370651 Acetic acid, trifluoro-, 4-aminophenyl ester CAS No. 92752-04-0

Acetic acid, trifluoro-, 4-aminophenyl ester

Cat. No.: B14370651
CAS No.: 92752-04-0
M. Wt: 205.13 g/mol
InChI Key: QIQOBCVQBFIWJN-UHFFFAOYSA-N
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Description

Acetic acid, trifluoro-, 4-aminophenyl ester is an organic compound with the molecular formula C8H6F3NO2 It is a trifluoroacetate ester of 4-aminophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trifluoro-, 4-aminophenyl ester typically involves the esterification of 4-aminophenol with trifluoroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trifluoro-, 4-aminophenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-aminophenol and trifluoroacetic acid.

    Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.

Major Products

    Hydrolysis: 4-Aminophenol and trifluoroacetic acid.

    Substitution: Various substituted phenyl esters.

    Oxidation: Nitro or nitroso derivatives of the ester.

Scientific Research Applications

Acetic acid, trifluoro-, 4-aminophenyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

    Industry: The ester is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, trifluoro-, 4-aminophenyl ester involves its interaction with various molecular targets. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group on the phenyl ring can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, trifluoro-, 4-nitrophenyl ester: Similar ester with a nitro group instead of an amino group.

    Acetic acid, trifluoro-, phenyl ester: Lacks the amino group on the phenyl ring.

    Acetic acid, trifluoro-, ethyl ester: Contains an ethyl group instead of a phenyl group.

Uniqueness

Acetic acid, trifluoro-, 4-aminophenyl ester is unique due to the presence of both the trifluoroacetate and amino groups, which confer distinct chemical and biological properties. The trifluoroacetate group enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

92752-04-0

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

(4-aminophenyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)7(13)14-6-3-1-5(12)2-4-6/h1-4H,12H2

InChI Key

QIQOBCVQBFIWJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC(=O)C(F)(F)F

Origin of Product

United States

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